3-(4-Methylphenyl)propanoyl chloride
Overview
Description
3-(4-Methylphenyl)propanoyl chloride, also known as p-toluoyl chloride, is a chemical compound with the molecular formula C10H11ClO and a molecular weight of 182.64 g/mol. It is an organic compound that belongs to the class of acyl chlorides, which are widely used in organic synthesis.
Preparation Methods
3-(4-Methylphenyl)propanoyl chloride can be synthesized through various methods. One common synthetic route involves the reaction of 3-(4-methylphenyl)propanoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction typically proceeds as follows:
3-(4-Methylphenyl)propanoic acid+SOCl2→3-(4-Methylphenyl)propanoyl chloride+SO2+HCl
In industrial settings, the production of this compound may involve similar methods but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-(4-Methylphenyl)propanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and water to form corresponding amides, esters, and carboxylic acids, respectively.
Reduction: It can be reduced to 3-(4-methylphenyl)propanol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water, it hydrolyzes to form 3-(4-methylphenyl)propanoic acid and hydrochloric acid.
Common reagents and conditions used in these reactions include bases (e.g., pyridine) for nucleophilic substitution and anhydrous conditions for reduction reactions.
Scientific Research Applications
3-(4-Methylphenyl)propanoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is employed in the preparation of polymers and other advanced materials.
Biological Studies: It serves as a building block in the synthesis of biologically active molecules for medicinal chemistry research.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)propanoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
3-(4-Methylphenyl)propanoyl chloride can be compared with other acyl chlorides such as benzoyl chloride and acetyl chloride. While all these compounds are acylating agents, this compound is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and the properties of the resulting products.
Similar Compounds
- Benzoyl chloride (C7H5ClO)
- Acetyl chloride (C2H3ClO)
- 3-(4-Methylphenyl)propanoic acid (C10H12O2)
These compounds share similar reactivity patterns but differ in their specific applications and the nature of the substituents attached to the acyl group.
Properties
IUPAC Name |
3-(4-methylphenyl)propanoyl chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-5H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOVXYKNXDTLTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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